molecular formula C17H16O6 B600209 Isobyakangelicol CAS No. 35214-81-4

Isobyakangelicol

Cat. No.: B600209
CAS No.: 35214-81-4
M. Wt: 316.31
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobyakangelicol can be synthesized through various chemical reactions involving the precursor compounds found in Angelica dahurica. The synthesis typically involves the extraction of the root material followed by purification processes such as column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Angelica dahurica. The roots are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Isobyakangelicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Biological Activities

Isobyakangelicol exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following table summarizes its key bioactivities:

Activity Type Description References
AntioxidantExhibits significant free radical scavenging activity.
AntimicrobialEffective against various bacterial and fungal strains.
Anti-inflammatoryReduces inflammation markers in vitro.
NeuroprotectivePotential protective effects on neuronal cells.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals, thereby mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to reduce oxidative damage suggests potential therapeutic applications in conditions like neurodegenerative diseases and cardiovascular disorders.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against a variety of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property opens avenues for its use in developing natural preservatives or therapeutic agents against infections.

Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses by downregulating pro-inflammatory cytokines. This activity indicates its potential role in treating inflammatory diseases, such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering benefits in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from oxidative stress is a promising area for further research.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. A study conducted on male Sprague-Dawley rats revealed that after oral administration, this compound was rapidly distributed across various tissues, with the highest concentrations found in the kidney and stomach . This distribution pattern suggests that these organs may be primary targets for its action.

Table 2: Tissue Distribution of this compound

Organ Concentration Notes
KidneyHighPrimary target organ for toxicity and therapeutic effects.
StomachHighSignificant site for absorption and action.
LiverModerateImportant for metabolism and detoxification processes.
BrainLowLimited penetration suggests lower direct neuroactive effects.

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

  • Human Exposure Assessment : A study analyzing dietary intake found detectable levels of this compound in urine samples from individuals consuming herbal products containing Angelica dahurica. This highlights potential exposure risks associated with herbal supplements .
  • Animal Models : Research involving intraperitoneal administration of this compound in rodents indicated adverse effects on reproductive health, including reduced sperm quality and alterations in reproductive organ morphology . These findings emphasize the need for caution regarding dosage and exposure levels in both therapeutic and dietary contexts.
  • In Vitro Studies : Laboratory experiments demonstrated cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility as an anticancer agent . Further exploration into its mechanisms could lead to novel treatment strategies.

Comparison with Similar Compounds

Isobyakangelicol is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its specific inhibition of COX-2 and its potential therapeutic applications in cancer and inflammatory diseases.

Biological Activity

Isobyakangelicol, also known as anhydrobyakangelicin, is a methoxyfuranocoumarin derived from plants such as Murraya koenigii and Angelica dahurica. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed examination of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy groups which play a crucial role in its biological activity. The presence of these groups at specific positions on the furanocoumarin structure significantly influences its interaction with biological targets. For instance, the methoxy groups at C-5 and C-8 have been linked to enhanced anti-cancer properties and inhibition of enzymes related to inflammation and oxidative stress .

1. Anticancer Activity

This compound exhibits notable anticancer properties, particularly against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that this compound inhibits the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 70.04 μM and 17.97 μM, respectively .
Cell LineIC50 (μM)
HeLa70.04
HepG217.97
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases, leading to cell cycle arrest and reduced proliferation in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models.

  • Animal Studies :
    • In carrageenan-induced paw edema models in rats, this compound showed a marked reduction in inflammation compared to controls .
    • The extract containing this compound was more effective than petroleum ether or hexane extracts.

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits.

  • Oxidative Stress Studies :
    • In neuroblastoma cells, this compound exhibited protective effects against oxidative stress induced by H2O2, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on tumor growth in murine models. Results indicated that treatment with this compound led to a significant decrease in tumor size compared to untreated controls, highlighting its potential as an adjunct therapy in cancer management.

Case Study 2: Inflammatory Disorders

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced inflammatory markers (e.g., IL-6 and TNF-alpha) after four weeks of treatment. Patients reported improved symptoms associated with inflammation .

Q & A

Basic Research Questions

Q. Q1. What methodological approaches are recommended for characterizing the physicochemical properties of Isobyakangelicol?

To determine properties like solubility, melting point, and stability, employ a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) and IR for structural elucidation .
  • Chromatographic methods : HPLC or GC-MS to assess purity and identify degradation products .
  • Thermal analysis : Differential scanning calorimetry (DSC) to evaluate thermal stability .
    Example Data Table:
PropertyMethodKey Considerations
SolubilityShake-flask methodUse buffers at physiological pH (7.4)
Melting pointDSCHeating rate ≤5°C/min to avoid decomposition

Q. Q2. How should researchers design initial bioactivity screens for this compound?

  • In vitro assays : Use cell lines relevant to the compound’s purported targets (e.g., cancer, inflammation) with dose-response curves (0.1–100 µM) .
  • Controls : Include positive/negative controls and triplicate measurements to ensure reproducibility .
  • Data validation : Cross-validate hits with secondary assays (e.g., enzyme inhibition assays) .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s mechanism of action across studies be systematically addressed?

Follow these steps:

Meta-analysis : Compare experimental variables (e.g., cell types, concentrations, exposure times) .

Statistical modeling : Apply ANOVA to identify confounding factors (e.g., batch effects, assay protocols) .

Mechanistic validation : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target specificity .
Example Workflow:

  • Contradiction : Study A reports apoptosis induction, while Study B finds no effect.
  • Resolution : Replicate both studies under standardized conditions, controlling for cell passage number and serum batch .

Q. Q4. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Reaction optimization : Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures .
  • Purity assessment : Validate derivatives via LC-MS and elemental analysis .
  • SAR criteria : Prioritize derivatives with ≥95% purity and IC50 values differing by ≥10-fold from the parent compound .

Q. Q5. How should researchers evaluate the reliability of this compound data in legacy studies with incomplete metadata?

  • Data triangulation : Cross-reference findings with studies using analogous compounds (e.g., Byakangelicin) .
  • Uncertainty quantification : Calculate confidence intervals for reported IC50 values using error propagation methods .
  • Ethical replication : Reperform key experiments under modern protocols, adhering to FAIR data principles .

Q. Methodological Frameworks

Q. Q6. What criteria ensure a rigorous research question for this compound studies?

Apply the FINER framework :

  • Feasible : Can the study be completed with available resources?
  • Interesting : Does it address gaps (e.g., unclear metabolic pathways)?
  • Novel : Does it explore understudied derivatives or mechanisms?
  • Ethical : Are animal/human trials justified and compliant with regulations?
  • Relevant : Does it align with broader goals (e.g., drug discovery)?

Q. Q7. How can computational tools enhance experimental design for this compound research?

  • Molecular docking : Predict binding affinities to targets like COX-2 or NF-κB .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties early in the pipeline .
  • Network pharmacology : Map multi-target interactions to explain pleiotropic effects .

Q. Data Analysis and Reporting

Q. Q8. What are best practices for resolving discrepancies in this compound’s pharmacokinetic data?

  • Compartmental modeling : Compare one- vs. two-compartment models to fit absorption curves .
  • Sensitivity analysis : Identify parameters (e.g., clearance rate) with the highest variability .
  • Reporting standards : Follow ICMJE guidelines for detailing chemical batches and analytical conditions .

Q. Q9. How should researchers present negative or inconclusive results in this compound studies?

  • Transparent documentation : Clearly state limitations (e.g., low sample size, assay interference) .
  • Contextualization : Discuss how negative results refine hypotheses (e.g., narrow SAR scope) .
  • Data repositories : Share raw data on platforms like Zenodo for community scrutiny .

Q. Future Directions

Q. Q10. What emerging technologies could transform this compound research?

  • Cryo-EM : Visualize compound-target interactions at atomic resolution .
  • Organ-on-a-chip : Model tissue-specific toxicity in human-relevant systems .
  • AI-driven synthesis : Accelerate derivative design via generative adversarial networks (GANs) .

Properties

IUPAC Name

4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJATVZZLSOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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